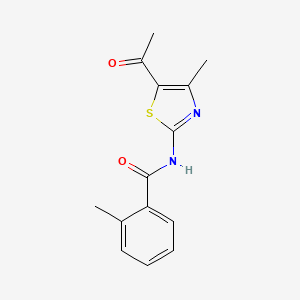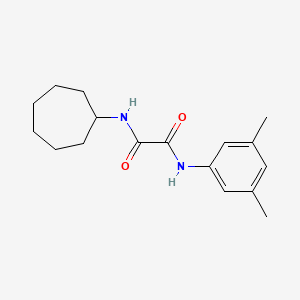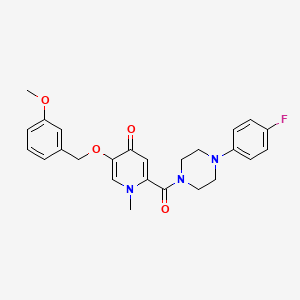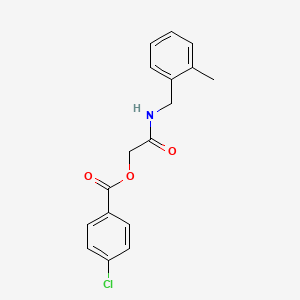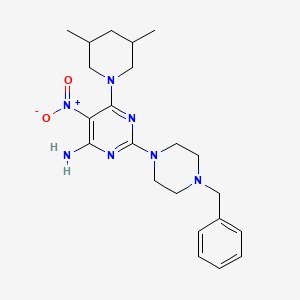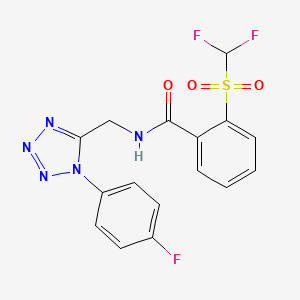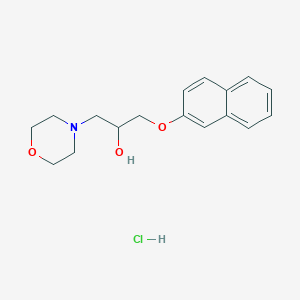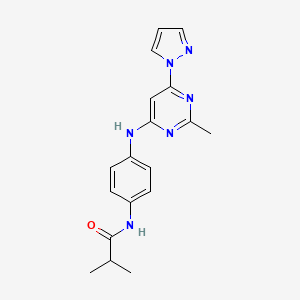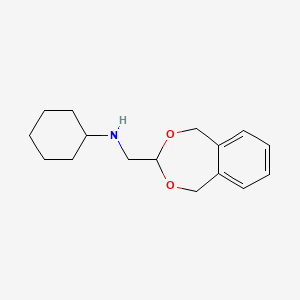
Cyclohexyl-(5,9-dihydro-6,8-dioxa-benzo-cyclohepten-7-ylmethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex amines is a critical aspect of discovery chemistry programs. In the first paper, the authors describe the synthesis of three amine stereoisomers of the tetrafluorocyclohexyl ring system . The process begins with a Birch reduction of benzonitrile, followed by a methyl iodide quench. This leads to the formation of a 2,5-cyclohexadiene intermediate, which undergoes double epoxidations and hydrofluorination ring-opening reactions. The resulting fluorohydrin moieties are then converted into different stereoisomers of the tetrafluorocyclohexyl ring system. To stabilize the compound and prevent HF elimination, a methyl group is introduced on the cyclohexane ring. The two all-cis tetrafluorocyclohexyl isomers produced are notable for their facial polarization, with fluorines on the electronegative face and hydrogens on the electropositive face .
Molecular Structure Analysis
The molecular structure of the compounds synthesized in the first paper is characterized by the presence of a tetrafluorocyclohexyl ring system. The facial polarization of the all-cis tetrafluorocyclohexyl isomers is significant as it imparts distinct chemical properties to the molecule, such as dipole moment and reactivity . In the second paper, the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl group, also known as the 5-dibenzosuberyl group, is discussed as a protective group for amines and other functional groups . This group is stable in strongly acidic media and can be removed under mild conditions, which is advantageous in peptide chemistry where selective deprotection is often required .
Chemical Reactions Analysis
The 5-dibenzosuberyl group discussed in the second paper is particularly stable in acidic conditions, such as in the presence of hydrogen bromide, and can be cleaved under mild conditions similar to those used for N-trityl compounds . This stability and ease of removal make it a valuable protecting group in the synthesis of peptides and other complex organic molecules. The chemical reactions involved in the synthesis and deprotection of this group are crucial for its application in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are influenced by their molecular structures. The presence of fluorine atoms in the tetrafluorocyclohexyl ring system affects the compound's polarity, reactivity, and stability . The introduction of a methyl group on the cyclohexane ring to prevent HF elimination also plays a role in the compound's stability . The 5-dibenzosuberyl group's resistance to acidic conditions and its cleavability under mild conditions are properties that make it suitable as a protecting group in various chemical reactions, particularly in the synthesis of sensitive molecules like peptides .
Aplicaciones Científicas De Investigación
Catalytic Oxidation of Cyclohexene
Recent advances in the catalytic oxidation of cyclohexene have shown significant progress, demonstrating the potential for selective oxidation processes that can yield various industrially valuable intermediates. Controllable oxidation reactions for cyclohexene, leading to targeted products, are synthetically valuable for applications both in academia and industry. This research area emphasizes the importance of selective catalysis in producing compounds with specific oxidation states and functional groups, which could be relevant to understanding the chemical reactivity and potential applications of the compound (Cao et al., 2018).
Degradation Processes of Organic Compounds
A study on the LC-MS/MS analysis of the degradation processes of nitisinone and its by-products sheds light on the stability and degradation pathways of organic compounds. This research is crucial for understanding how specific organic compounds break down under various conditions, which could offer insights into the stability and potential degradation products of "Cyclohexyl-(5,9-dihydro-6,8-dioxa-benzo-cyclohepten-7-ylmethyl)-amine" (Barchańska et al., 2019).
Applications of CYP-450 Expression for Biomonitoring in Environmental Health
The study on applications of CYP-450 expression for biomonitoring in environmental health highlights the role of cytochrome P450s in the metabolism of xenobiotics, including the bioactivation of carcinogens. This area of research is relevant for assessing the metabolic fate of complex organic molecules in biological systems, providing a framework for evaluating the biotransformation and potential biological impacts of compounds like "Cyclohexyl-(5,9-dihydro-6,8-dioxa-benzo-cyclohepten-7-ylmethyl)-amine" (Lee & Yang, 2008).
Propiedades
IUPAC Name |
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-8-15(9-3-1)17-10-16-18-11-13-6-4-5-7-14(13)12-19-16/h4-7,15-17H,1-3,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZYHJARYCNAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2OCC3=CC=CC=C3CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807916 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-((1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)methyl)cyclohexanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

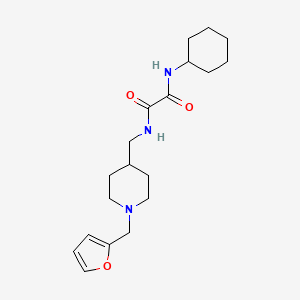
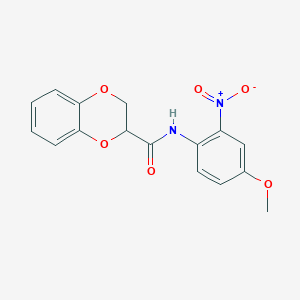
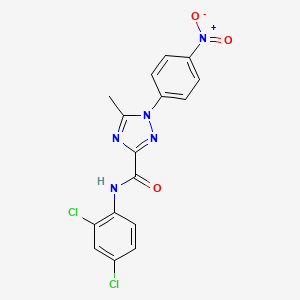
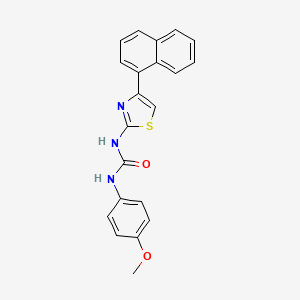
![1-(2-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2544339.png)
